ethyl citronellate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

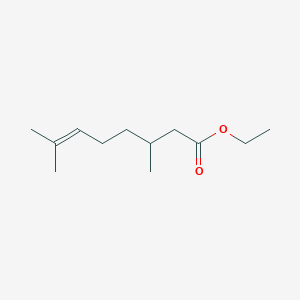

Structure

2D Structure

3D Structure

Properties

CAS No. |

26728-44-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

ethyl 3,7-dimethyloct-6-enoate |

InChI |

InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3 |

InChI Key |

UAIOJGGMISJMMY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(C)CCC=C(C)C |

Canonical SMILES |

CCOC(=O)CC(C)CCC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Citronellate

CAS Number: 26728-44-9

This technical guide provides a comprehensive overview of ethyl citronellate, a key fragrance and flavor compound. It is intended for researchers, scientists, and professionals in drug development and the chemical industry. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its primary applications.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity and rosy odor.[1] It is the ethyl ester of citronellic acid. The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 26728-44-9 | [1] |

| Molecular Formula | C12H22O2 | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| Appearance | Colorless liquid | |

| Odor | Fruity, dry, dusty, citrus, licorice, rose, spicy, fennel | [1] |

| Boiling Point | Not available | |

| Flash Point | 103.89 °C (219.00 °F) | [1] |

| Specific Gravity | 0.8860 to 0.8940 @ 25 °C | [1] |

| Refractive Index | 1.4360 to 1.4430 @ 20 °C | [1] |

| Solubility | Soluble in alcohol; insoluble in water. |

Safety Information

A comprehensive GHS classification for pure this compound is not consistently available in public databases. Several sources indicate that GHS hazard data has not been thoroughly established. Therefore, it is recommended to handle this compound with the standard care and personal protective equipment (PPE) appropriate for handling organic esters in a laboratory setting. This includes, but is not limited to, the use of safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Experimental Protocols: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from citronellic acid and ethanol.

Materials:

-

Citronellic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine citronellic acid with a 5- to 10-fold molar excess of absolute ethanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation if necessary.

Applications

The primary application of this compound is in the fragrance and flavor industry .[1] Its pleasant fruity and rosy aroma makes it a valuable component in the formulation of perfumes, cosmetics, soaps, and other personal care products. It is also used as a flavoring agent in some food products.

Biological Activity and Signaling Pathways

There is currently a lack of significant peer-reviewed data on the specific biological activities or involvement in signaling pathways of pure this compound. While some studies have investigated the antimicrobial or other biological properties of essential oils or plant extracts that may contain various esters, these findings cannot be directly attributed to this compound without further specific research. As such, its primary role remains that of a fragrance and flavor compound.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the experimental workflow for the synthesis of this compound via Fischer esterification.

References

The Enigmatic Presence of Ethyl Citronellate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl citronellate, a monoterpenoid ester recognized for its characteristic rosy, fruity, and citrus-like aroma, is a compound of interest in the fragrance, flavor, and pharmaceutical industries. While its synthetic production is well-established, its natural occurrence in the plant kingdom is a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in plants, delving into its biosynthetic pathways, methodologies for its detection, and a summary of related quantitative data. Although direct quantitative data for this compound is scarce in existing literature, this guide presents data on its immediate precursor, citronellol, and other related esters to provide a foundational understanding for researchers.

Natural Occurrence and Quantitative Data

Despite extensive analysis of plant essential oils, direct reports quantifying the natural occurrence of this compound are exceedingly rare, suggesting it is likely a trace component in most plant volatile profiles. However, its constituent alcohol, citronellol, is a well-documented and often abundant component in the essential oils of several plant species. The presence of citronellol, coupled with the enzymatic machinery for esterification, strongly implies the potential for this compound formation. The following table summarizes the quantitative data for citronellol and other citronellyl esters in selected plant species known for their production of these related compounds.

| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference |

| Rosa damascena (Damask Rose) | Petals | Citronellol | 15.9 - 35.3% | [1] |

| Citronellyl Acetate | Present (minor component) | [2] | ||

| Pelargonium graveolens (Rose Geranium) | Aerial Parts | Citronellol | 24.54 - 41.2% | [3][4] |

| Citronellyl Formate | 7.1 - 10.66% | [3] | ||

| Cymbopogon winterianus (Java Citronella) | Leaves | Citronellol | Present (major component) | [5] |

| Citronellyl Acetate | Present | [6] | ||

| Citrus maxima (Pomelo) | Leaves | Citronellol | 28.26% | [7] |

Biosynthesis of Citronellol and its Esters

The biosynthesis of this compound is intrinsically linked to the production of its precursor, citronellol. Citronellol is synthesized via the methylerythritol phosphate (MEP) pathway, which produces the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The subsequent steps leading to citronellol and its esters, such as this compound, involve a series of enzymatic reactions that can vary between plant species. In Rosa species, the pathway is believed to proceed through the following key steps:

-

Geraniol Synthesis: Geranyl diphosphate (GPP) is converted to geraniol by the enzyme geraniol synthase (GES).

-

Oxidation to Geranial: Geraniol is then oxidized to geranial by a geraniol dehydrogenase (GeDH).

-

Reduction to Citronellal: Geranial is subsequently reduced to citronellal.

-

Reduction to Citronellol: Finally, citronellal is reduced to citronellol by a reductase enzyme.

The formation of this compound from citronellol is catalyzed by an alcohol acyltransferase (AAT). These enzymes utilize an acyl-CoA donor, in this case, likely acetyl-CoA, and transfer the acyl group to the hydroxyl group of the alcohol. In roses, an enzyme named RhAAT1 has been identified, which is responsible for the synthesis of citronellyl acetate and geranyl acetate. It is highly probable that a similar or related AAT is responsible for the formation of this compound, utilizing ethanol as the acyl donor.

Biosynthetic Pathway of Citronellol and its Esterification

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The detection and quantification of a trace volatile compound like this compound in a complex plant matrix requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. The following is a detailed methodology for the extraction, identification, and quantification of this compound from plant materials.

Experimental Workflow

Caption: General workflow for the analysis of this compound.

Sample Preparation and Extraction

For the analysis of volatile compounds, a non-destructive and solvent-free extraction method is preferable to minimize the alteration of the natural volatile profile. Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique for this purpose.[8]

Materials:

-

Fresh plant material (e.g., flower petals, leaves)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer

Procedure:

-

Weigh a precise amount of fresh plant material (e.g., 1-2 g) and place it into a 20 mL headspace vial.

-

Seal the vial immediately with the screw cap containing a PTFE/silicone septum.

-

Place the vial in a heater-stirrer and allow it to equilibrate at a controlled temperature (e.g., 40°C) for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum.

-

Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 30 minutes) under constant temperature.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

-

Injector Temperature: 250°C (splitless mode for 2 minutes)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp to 150°C at a rate of 3°C/min

-

Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-400

Identification:

The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from established libraries (e.g., NIST, Wiley) and by comparing the retention index with published values.

Quantification

For accurate quantification, an internal standard method is recommended.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., hexane).

-

Add a fixed concentration of an internal standard (a compound not naturally present in the sample, e.g., n-alkane) to each standard solution and to the plant samples before extraction.

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Calculate the concentration of this compound in the plant sample by using the regression equation of the calibration curve.

Conclusion

The natural occurrence of this compound in plants remains an area that requires further investigation. While its direct quantitative measurement is not widely reported, the prevalence of its precursor, citronellol, and the enzymatic machinery for ester formation in aromatic plants like Rosa, Pelargonium, and Cymbopogon species, provide a strong basis for its potential presence as a minor but olfactorily significant component. The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the presence and quantity of this compound and other trace volatile esters in various plant species. Such research will not only enhance our fundamental understanding of plant secondary metabolism but also open new avenues for the discovery and sustainable sourcing of valuable natural compounds for various industrial applications.

References

- 1. Volatile constituents of essential oil and rose water of damask rose (Rosa damascena Mill.) cultivars from North Indian hills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Antioxidant Activity and Chemical Composition of Geranium Oil and Its Synergistic Potential against Pneumococci with Various Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nhrorganicoils.com [nhrorganicoils.com]

- 6. specialchem.com [specialchem.com]

- 7. japsonline.com [japsonline.com]

- 8. asianpubs.org [asianpubs.org]

Spectroscopic Profile of Ethyl Citronellate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for ethyl citronellate, a monoterpenoid ester valued in the fragrance and flavor industries. Due to the limited availability of directly published complete spectra for this compound, this guide presents predicted data based on the analysis of its constituent parts—the citronellol moiety and the ethyl ester group—and comparison with analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of citronellol, ethyl esters, and related terpene compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.10 | t | 1H | CH =C(CH₃)₂ |

| ~4.12 | q | 2H | -O-CH₂ -CH₃ |

| ~2.25 | t | 2H | -CH₂ -COO- |

| ~1.95-2.10 | m | 2H | -CH₂ -CH= |

| ~1.68 | s | 3H | =C(CH₃ )₂ (cis) |

| ~1.60 | s | 3H | =C(CH₃ )₂ (trans) |

| ~1.55-1.70 | m | 1H | -CH(CH₃)- |

| ~1.15-1.40 | m | 2H | -CH₂-CH(CH₃)- |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

| ~0.95 | d | 3H | -CH(CH₃ )- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~173.5 | C =O (Ester) |

| ~131.5 | C =(CH₃)₂ |

| ~124.5 | -CH₂-C H= |

| ~60.3 | -O-C H₂-CH₃ |

| ~41.5 | -C H₂-COO- |

| ~37.0 | -C H₂-CH= |

| ~35.0 | -C H(CH₃)- |

| ~25.7 | =C(C H₃)₂ (trans) |

| ~25.5 | -C H₂-CH(CH₃)- |

| ~19.5 | -CH(C H₃)- |

| ~17.6 | =C(C H₃)₂ (cis) |

| ~14.2 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2960-2850 | Strong | C-H (alkane) stretching |

| ~1735 | Strong | C=O (ester) stretching |

| ~1460 | Medium | C-H (alkane) bending |

| ~1375 | Medium | C-H (alkane) bending (gem-dimethyl) |

| ~1240 | Strong | C-O (ester) stretching |

| ~1170 | Strong | C-O (ester) stretching |

| ~830 | Medium | =C-H bending (trisubstituted alkene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 198 | Low | [M]⁺ (Molecular Ion) |

| 155 | Medium | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 127 | Medium | [M - C₅H₉O]⁺ |

| 109 | High | [C₈H₁₃]⁺ |

| 88 | Medium | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 69 | High | [C₅H₉]⁺ |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: this compound is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Gas Chromatography (GC) Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation of components.

-

Ionization: Electron Ionization (EI) at 70 eV is typically used to generate the mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing: The mass spectrum is recorded, and the m/z values and relative intensities of the molecular ion and fragment ions are determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

The Solubility Profile of Ethyl Citronellate: A Technical Guide for Laboratory Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of ethyl citronellate, a fragrance and flavoring agent, in a range of common laboratory solvents. Due to the scarcity of specific quantitative data in publicly available literature, this document combines reported qualitative and estimated quantitative data with solubility principles based on molecular structure. The principle of "like dissolves like" is applied to predict its behavior in various solvent classes. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of this compound's solubility for formulation, reaction chemistry, and purification processes. Detailed experimental protocols for determining solubility are also provided, alongside visual representations of solubility concepts and experimental workflows.

Introduction to this compound

This compound (C₁₂H₂₂O₂) is the ethyl ester of citronellic acid. It is a colorless liquid with a characteristic fruity, citrus-rose aroma. Its molecular structure, featuring a long hydrocarbon chain and an ester functional group, dictates its solubility properties. Understanding its solubility is crucial for its application in various fields, including perfumery, food technology, and as a potential intermediate in organic synthesis.

Solubility of this compound

Direct, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in scientific literature. However, based on its chemical structure and available qualitative descriptions, a reliable solubility profile can be constructed.

General Solubility Characteristics

This compound is generally described as being soluble in alcohols and oils and almost insoluble in water. This is consistent with the behavior of many esters of its molecular weight. The long, nonpolar hydrocarbon tail dominates the molecule's character, making it lipophilic, while the polar ester group provides some affinity for more polar solvents.

Quantitative and Qualitative Solubility Data

The available data, both quantitative and qualitative, for this compound and structurally similar compounds are summarized in the table below. The solubility of related compounds like mthis compound and citronellyl butyrate can provide valuable insights into the expected behavior of this compound.

| Solvent | Polarity Index | This compound | Mthis compound | Citronellyl Butyrate | General Esters of Similar Size |

| Water | 10.2 | Insoluble (Estimated: 5.686 mg/L at 25°C)[1] | Very slightly soluble (Estimated: 17.56 mg/L at 25°C)[2] | Insoluble[3] | Generally insoluble or sparingly soluble.[4][5] |

| Ethanol | 5.2 | Soluble[1] | Soluble[2] | Soluble in most organic solvents[3] | Miscible/Soluble |

| Methanol | 6.6 | Soluble (by inference) | Soluble[2] | Soluble in most organic solvents[3] | Miscible/Soluble |

| Acetone | 5.1 | Soluble (by inference) | Soluble (by inference) | Soluble in most organic solvents[3] | Miscible/Soluble |

| Diethyl Ether | 2.8 | Soluble (by inference) | Soluble (by inference) | Soluble in most organic solvents[3] | Miscible/Soluble |

| Hexane | 0.1 | Soluble (by inference) | Soluble (by inference) | Soluble in most organic solvents[3] | Miscible/Soluble |

| Toluene | 2.4 | Soluble (by inference) | Soluble (by inference) | Soluble in most organic solvents[3] | Miscible/Soluble |

Note: "Soluble (by inference)" indicates that while no specific data for this compound was found for that solvent, its solubility is highly likely based on its known solubility in "alcohol and oils" and the general behavior of similar esters.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a substance in a particular solvent. This principle states that substances with similar polarities are more likely to be soluble in one another.

Caption: Conceptual diagram of this compound's solubility based on polarity.

Experimental Protocol for Solubility Determination

For precise quantitative solubility determination, the following experimental protocol, synthesized from established methods for esters, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade): water, ethanol, methanol, acetone, diethyl ether, hexane, toluene

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Calibrated pipettes and syringes

-

Filtration system (e.g., syringe filters, 0.45 µm)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibrium is reached, allow the vials to stand undisturbed at the set temperature for several hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved micro-droplets.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent in the desired units (e.g., g/L, mg/mL, or mole fraction) based on the measured concentration and the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in many common laboratory solvents remains to be rigorously determined and published, a strong qualitative and semi-quantitative understanding can be derived from its molecular structure and the properties of similar compounds. This compound is expected to be highly soluble in a wide range of organic solvents, from nonpolar hydrocarbons like hexane to polar protic solvents like ethanol, while exhibiting very low solubility in water. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination. This information is vital for the effective use of this compound in research and industrial applications.

References

physical and chemical characteristics of ethyl citronellate

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethyl Citronellate

Abstract

This compound, also known as ethyl 3,7-dimethyl-6-octenoate, is an organic ester recognized for its characteristic fruity, citrus-like aroma.[1][2] As a derivative of citronellic acid, it finds applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details its structural and physicochemical parameters, spectroscopic profile, and includes detailed experimental protocols for its synthesis and purification.

Chemical Identity and Structure

This compound is the ethyl ester of citronellic acid. Its structure consists of a ten-carbon backbone with two methyl group substitutions and a terminal ethyl ester functional group.

-

IUPAC Name : ethyl 3,7-dimethyloct-6-enoate

-

Synonyms : Ethyl 3,7-dimethyl-6-octenoate, Citronellic acid ethyl ester, this compound[2][3]

-

InChI Key : UAIOJGGMISJMMY-UHFFFAOYSA-N[3]

Physicochemical Properties

The are summarized below. These properties are critical for its handling, formulation, and application.

Table 1: Physical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Appearance | Colorless clear liquid | Ambient | [1] |

| Boiling Point | 240.0 °C | @ 760.00 mm Hg | [1] |

| 113-115 °C | @ 12 Torr | [2] | |

| Specific Gravity | 0.886 to 0.894 | @ 25.00 °C | [1] |

| Density (Predicted) | 0.885 ± 0.06 g/cm³ | [2] | |

| Refractive Index | 1.436 to 1.443 | @ 20.00 °C | [1] |

| Flash Point | 103.89 °C (219.00 °F) | Tagliabue Closed Cup (TCC) | [1] |

| Vapor Pressure | 0.026 mmHg (estimated) | @ 25.00 °C | [1] |

| logP (o/w) | 4.196 (estimated) | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Conditions | Reference(s) |

| Water | 5.686 mg/L (estimated) | @ 25 °C | [1] |

| Alcohol | Soluble | [1][2] | |

| Oils | Soluble | [2] |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiple signals for the aliphatic chain protons, a vinyl proton signal, and signals for the various methyl groups.

-

¹³C NMR : The carbon NMR spectrum will display a peak for the carbonyl carbon of the ester at approximately 170 ppm, signals for the carbons of the double bond, and a series of peaks in the aliphatic region corresponding to the ethyl group and the ten-carbon chain.[4]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a strong absorption band around 1735 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. Additional peaks corresponding to C-H stretching and bending vibrations are also present.[4]

-

Mass Spectrometry (MS) : Mass spectrometry data can confirm the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) profile will show a molecular ion peak corresponding to its molecular weight (198.30 g/mol ).[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is typically synthesized by the acid-catalyzed esterification of citronellic acid with ethanol.[2]

Diagram 1: Synthesis of this compound

Caption: Fischer esterification of citronellic acid with ethanol.

Methodology:

-

Reactant Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citronellic acid (1.0 eq) and absolute ethanol (3.0 eq).

-

Catalyst Addition : Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), followed by brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol

The crude product obtained from synthesis requires purification to remove unreacted starting materials and byproducts. Fractional distillation under reduced pressure is a common and effective method.

Diagram 2: Purification Workflow for this compound

Caption: Purification of crude this compound via fractional distillation.

Methodology:

-

Apparatus Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.

-

Distillation : Place the crude this compound in the distillation flask.

-

Fraction Collection : Gradually reduce the pressure and begin heating. Collect and discard the initial low-boiling fraction, which may contain residual ethanol or other volatile impurities.

-

Product Isolation : Collect the main fraction at the literature boiling point of this compound (e.g., 113-115 °C at 12 Torr).[2]

-

Quality Control : Analyze the purified product using Gas Chromatography (GC) to determine purity and confirm its identity with NMR and IR spectroscopy.

Chemical Reactivity and Stability

-

Stability : this compound is a stable compound under standard conditions. However, as an ester, it is susceptible to hydrolysis back to citronellic acid and ethanol in the presence of strong acids or bases, particularly with heating.

-

Reactivity : The double bond in the carbon chain can undergo typical alkene reactions, such as hydrogenation or halogenation, providing a route for further chemical modification.

Conclusion

This guide has detailed the essential . The tabulated data provides a quick reference for its properties, while the outlined experimental protocols offer standardized procedures for its synthesis and purification. The provided information serves as a foundational resource for scientists and researchers working with this compound in various applications.

References

An In-depth Technical Guide to Ethyl Citronellate: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl citronellate, a monoterpenoid ester, has found applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, and thorough characterization using modern analytical techniques. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document serves as a core reference for professionals engaged in the study and application of terpenoid esters.

Introduction

This compound, systematically known as ethyl 3,7-dimethyl-6-octenoate, is the ethyl ester of citronellic acid. As a member of the terpene family, its history is intertwined with the broader exploration of essential oils and natural product chemistry. The term "terpene" was first coined by the German chemist August Kekulé in 1866 to describe the hydrocarbons found in turpentine. The foundational "isoprene rule," which describes the structural assembly of terpenes from isoprene units, was later established by Otto Wallach. While the specific discovery of this compound is not widely documented, its synthesis and characterization are logical extensions of the extensive research into terpenoids that flourished in the 20th century. Its primary route of synthesis is through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, first described by Emil Fischer and Arthur Speier in 1895.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity and rosy odor. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| Boiling Point | 246.9 °C at 760 mmHg | [2] |

| Specific Gravity | 0.886 - 0.894 @ 25 °C | [3] |

| Refractive Index | 1.436 - 1.443 @ 20 °C | [3] |

| Flash Point | 103.89 °C | [3] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Fischer-Speier esterification of citronellic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on the general principles of Fischer esterification.

Materials:

-

Citronellic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citronellic acid and a molar excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash again with brine (saturated NaCl solution) and dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): While a publicly available, verified ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the structure and known values for similar esters.

¹³C NMR (Carbon NMR): The following table summarizes the reported chemical shifts for the carbon atoms in this compound.[4]

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~173 |

| -O-CH₂- | ~60 |

| =CH- | ~125 |

| =C(CH₃)₂ | ~131 |

| -CH(CH₃)- | ~30-40 |

| -CH₂- (various) | ~20-40 |

| -CH₃ (various) | ~15-25 |

| -O-CH₂-CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by strong absorptions corresponding to the C=O and C-O stretching vibrations.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | 1735-1750 | Strong |

| C-O (ester) | 1000-1300 | Strong |

| C-H (sp³) | 2850-3000 | Medium-Strong |

| C=C | ~1670 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (198.30 g/mol ). The fragmentation pattern would be consistent with the structure of an ethyl ester, showing characteristic losses of the ethoxy group (-OCH₂CH₃) and other alkyl fragments.[5]

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of this compound from its spectroscopic data follows a logical progression.

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and characterization of this compound. The Fischer esterification remains a robust and reliable method for its preparation. The presented physicochemical and spectroscopic data serve as a valuable resource for researchers and professionals in the field. Further research could focus on exploring alternative, greener synthetic routes and expanding the applications of this versatile fragrance and flavor compound.

References

Potential Biological Activities of Ethyl Citronellate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activities described in this document for ethyl citronellate are largely inferred from studies on structurally related compounds, namely citronellal and citronellol. Direct experimental data on the biological effects of this compound is limited. Therefore, the information presented herein should be considered as a guide for potential research directions and not as established fact.

Introduction

This compound (C12H22O2) is an organic compound classified as an ester of citronellic acid and ethanol. It is primarily known for its pleasant, fruity, and rosy aroma, which has led to its use in the fragrance and flavor industries. Structurally, it shares a close relationship with citronellal and citronellol, which are monoterpenoids with a range of documented biological activities. This guide explores the potential biological activities of this compound based on the available scientific literature for these related compounds.

Potential Biological Activities

Based on the activities of its structural analogs, this compound is hypothesized to possess antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties.

Antimicrobial Activity

Citronellal and citronellol have demonstrated inhibitory effects against various pathogenic bacteria and fungi. The proposed mechanism for their antimicrobial action involves the disruption of microbial cell membranes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Citronellal and Citronellol against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Citronellal | Staphylococcus aureus | 250 - 500 | [1] |

| Citronellal | Escherichia coli | 37500 | [2] |

| Citronellal | Candida albicans | 256 | [3] |

| Citronellol | Trichophyton rubrum | 8 - 1024 | [4] |

| Citronellol | Candida albicans | 64 | [5] |

Anti-inflammatory Activity

Citronellal has been shown to possess anti-inflammatory properties in animal models. Its mechanism of action is suggested to be linked to the inhibition of enzymes in the arachidonic acid pathway, which leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Table 2: Anti-inflammatory activity of Citronellal.

| Assay | Model | Compound | Dose | Inhibition (%) | Reference |

| Carrageenan-induced paw edema | Rat | Citronellal | 100 mg/kg | Significant reduction | |

| Carrageenan-induced paw edema | Rat | Citronellal | 200 mg/kg | Significant reduction |

Antioxidant Activity

Both citronellal and citronellol have exhibited antioxidant properties in various in vitro assays. They can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.

Table 3: Antioxidant activity (IC50) of Citronellal and Citronellol.

| Assay | Compound | IC50 (µg/mL) | Reference |

| DPPH radical scavenging | Citronellal | 48.70 | [6] |

| DPPH radical scavenging | Citronellol | Not specified | [7][8] |

Insecticidal and Larvicidal Activity

Citronella oil, which contains citronellal and citronellol as major components, is well-known for its insect-repellent properties. Studies have also demonstrated the larvicidal activity of these compounds against various insect species, including mosquitos.

Table 4: Insecticidal and Larvicidal activity (LC50) of Citronella oil and its components.

| Assay | Insect Species | Compound | LC50 (ppm) | Reference |

| Larvicidal | Aedes aegypti | Citronella oil | 107.10 | [9] |

| Larvicidal | Aedes aegypti | Esterified Citronella oil | 86.30 | [10][11] |

| Larvicidal | Galleria mellonella | Citronella oil | 5530 (2nd instar) | [12] |

| Insecticidal (fumigant) | Musca domestica | Citronellal | 2 µg/cm³ | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate further research.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (this compound, dissolved in a suitable vehicle) is administered orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), a 1% solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)

This in vitro assay measures the free radical scavenging capacity of a compound.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Test compound (this compound) at various concentrations.

-

A standard antioxidant (e.g., ascorbic acid).

-

-

Procedure:

-

A specific volume of the DPPH solution is added to different concentrations of the test compound.

-

The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The absorbance of the solution is measured using a spectrophotometer at a wavelength of 517 nm.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Determination of Minimum Inhibitory Concentration (MIC) (Antimicrobial)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

-

Materials:

-

96-well microtiter plates.

-

Bacterial or fungal culture in a suitable broth medium.

-

Test compound (this compound) serially diluted in the broth.

-

-

Procedure:

-

Serial dilutions of the test compound are prepared in the wells of the microtiter plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Larvicidal Bioassay (Insecticidal)

This assay evaluates the toxicity of a compound against insect larvae, often following WHO guidelines.

-

Test Organisms: Late third or early fourth instar larvae of the target insect (e.g., Aedes aegypti).

-

Procedure:

-

Groups of larvae (e.g., 20-25) are placed in beakers containing a specific volume of water.

-

Different concentrations of the test compound (this compound, emulsified with a suitable solvent) are added to the beakers.

-

A control group with only the solvent is also included.

-

Mortality is recorded after a specific exposure period (e.g., 24 hours).

-

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value (the concentration that kills 50% of the larvae) is determined using probit analysis.

Signaling Pathways and Mechanisms of Action

The potential mechanisms of action for this compound are likely to be similar to those of citronellal and citronellol.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of citronellal are thought to be mediated through the inhibition of the arachidonic acid cascade. This pathway is a key player in the inflammatory response.

Caption: Proposed anti-inflammatory mechanism of this compound via the arachidonic acid pathway.

General Experimental Workflow for Bioactivity Screening

A typical workflow for investigating the biological activities of a compound like this compound is outlined below.

Caption: A generalized workflow for the screening of biological activities of this compound.

Conclusion

While direct evidence is currently sparse, the structural similarity of this compound to well-studied monoterpenoids like citronellal and citronellol suggests a promising avenue for research into its potential biological activities. The data and protocols presented in this guide offer a foundational framework for scientists and drug development professionals to explore the antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties of this compound. Further in-depth studies are warranted to validate these hypothesized activities and to elucidate the specific mechanisms of action of this compound.

References

- 1. Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Activity Determination of Citronellal and Crude Extracts of Cymbopogon citratus by 3 Different Methods [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. assjm.journals.ekb.eg [assjm.journals.ekb.eg]

- 13. ecommons.cornell.edu [ecommons.cornell.edu]

Ethyl Citronellate: A Versatile Chiral Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl citronellate, the ethyl ester of citronellic acid, is a valuable and versatile chiral building block in organic synthesis.[1][2][] Derived from natural sources like citronella oil, this monoterpenoid serves as a readily available starting material for the synthesis of a wide array of complex molecules, particularly in the fragrance, flavor, and pharmaceutical industries.[4][5] Its inherent chirality and functional groups—an ester and a trisubstituted double bond—provide multiple reaction sites for strategic chemical transformations. This guide details the utility of this compound as a precursor, focusing on key synthetic applications, experimental protocols, and underlying reaction mechanisms.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [6] |

| Molecular Weight | 198.3 g/mol | [6] |

| Appearance | Colorless Liquid | [7] |

| Odor | Fruity, citrusy-rosy | [4] |

| Specific Gravity | 0.88600 to 0.89400 @ 25°C | [4] |

| Refractive Index | 1.43600 to 1.44300 @ 20°C | [4] |

| Flash Point | 103.89 °C (219.00 °F) | [4] |

| Boiling Point | Data not available | |

| CAS Number | 26728-44-9 | [6] |

Core Synthetic Transformations

This compound's utility stems from its conversion into key intermediates, primarily (-)-citronellol and (+)-citronellal. These transformations unlock pathways to high-value fragrance compounds and pharmaceutical intermediates.

Caption: Synthetic utility of this compound.

The conversion of the ester functional group in this compound into an alcohol (citronellol) or an aldehyde (citronellal) is the crucial first step for many synthetic routes.

-

Synthesis of Citronellol: The reduction of this compound to citronellol is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reaction proceeds with high yield and preserves the stereocenter.

-

Synthesis of Citronellal: A more controlled, partial reduction is required to obtain citronellal. This is commonly accomplished using diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Application in Fragrance Synthesis: Rose Oxide

Rose oxide is a key fragrance component found in roses and geranium oil, prized for its characteristic floral and green scent.[7][8] It can be synthesized from citronellol, an immediate derivative of this compound.[9] The industrial synthesis typically produces a mixture of four stereoisomers, with the (-)-cis isomer being the most olfactorily significant.[8][10]

The most common synthetic route involves three main steps starting from citronellol.

Caption: Synthesis of Rose Oxide from Citronellol.

A reported method involves bromomethoxylation, elimination, and acid-induced cyclization.[11] A more common industrial method is outlined below.[9][10]

-

Photo-oxidation: A solution of citronellol in a suitable solvent (e.g., methanol) containing a photosensitizer (e.g., Rose Bengal) is irradiated with light in the presence of a stream of oxygen. This generates two allylic hydroperoxides.

-

Reduction: The resulting hydroperoxide mixture is reduced, for example, with sodium sulfite (Na₂SO₃) or through catalytic hydrogenation, to yield the corresponding diols.[9]

-

Cyclization: The diols are then treated with a dilute acid, such as sulfuric acid, to induce ring closure. This dehydration and cyclization step forms a mixture of cis- and trans-rose oxide isomers.[9]

-

Purification: The final product is purified by fractional distillation to separate the rose oxide isomers from any unreacted diols.[9]

| Starting Material | Key Reagents | Yield | cis:trans Ratio | Reference |

| (R)-(+)-Citronellol | NBS, MeOH; KOtBu; H₂SO₄ | ~78.6% | 70:30 to 75:25 | [11] |

| β-Citronellol | Iodosylbenzene (PhIO), MeCN/H₂O | High Purity | ~90:10 | [8] |

| Dextrorotatory Citronellol | Photo-oxidation, H₂, H₂SO₄ | Not specified | 7:3 | [9] |

Application in Pharmaceutical Synthesis: Menthol

Menthol is a cyclic monoterpene alcohol with eight possible stereoisomers. It is widely used in pharmaceuticals, cosmetics, and flavorings for its characteristic cooling sensation.[5][12] The synthesis of menthol often starts from citronellal, which can be derived from this compound. The process involves a key cyclization step followed by hydrogenation.

The one-pot synthesis from citronellal is an efficient process that utilizes a bifunctional catalyst.

Caption: One-pot synthesis of menthol from citronellal.

This reaction is a two-step process:

-

Cyclization: Citronellal undergoes an intramolecular ene-type reaction (a Prins-type cyclization) catalyzed by acid sites on the catalyst (e.g., zeolites) to form isopulegol.[5][13]

-

Hydrogenation: The double bond in isopulegol is then hydrogenated over metal sites (e.g., Ni, Pt, Ru) on the same catalyst to yield menthol isomers.[5][12][14]

The following is a generalized protocol based on batch reactor studies.[5][15]

-

Catalyst Preparation: A bifunctional catalyst (e.g., 2.5 wt.% Ru/H-Beta-300) is pre-reduced ex-situ in a tube furnace under a hydrogen flow at 350°C.[15]

-

Reactor Setup: The pre-reduced catalyst (1 g) is transferred to a batch reactor. A solution of citronellal (1.2 g) in a solvent like cyclohexane (90 ml) is added.[15]

-

Reaction Conditions: The reactor is sealed, flushed with an inert gas (N₂/Ar), and then pressurized with hydrogen to 10 bar. The reaction is heated to the desired temperature (e.g., 35-120°C) and stirred vigorously (e.g., 900 rpm) to overcome mass transfer limitations.[5][15]

-

Monitoring and Analysis: The reaction progress is monitored by taking liquid samples at intervals and analyzing them by gas chromatography (GC) to determine conversion and product distribution.[15]

| Catalyst | Temperature | Pressure | Conversion | Menthol Yield/Conc. | Stereoselectivity | Reference |

| Acidified Natural Zeolite & Raney Nickel | 120°C | 5 bar | 80% | ~68% (v/v) | Not specified | [5] |

| Ru/H-beta-300 extrudates | Not specified | Not specified | High | High | 67-73% | [14] |

| 2.5 wt% Ru/H-Beta-300 (batch reactor) | 35°C | 10 bar | ~80% | ~60% | 70-71% | [15] |

| 2.5 wt% Pt/H-Beta-25 (batch reactor) | 35°C | 10 bar | ~80% | ~45% | 70-71% | [15] |

The Prins Reaction: A Key Cyclization Strategy

The Prins reaction is a powerful acid-catalyzed carbon-carbon bond-forming reaction between an alkene (the homoallylic alcohol moiety in citronellol or the alkene in citronellal) and a carbonyl compound (the aldehyde in citronellal).[16] This reaction is fundamental to the synthesis of the tetrahydropyran ring in rose oxide and the cyclohexane ring in isopulegol.

The reaction proceeds via an oxocarbenium ion intermediate, which is attacked intramolecularly by the alkene π-bond.[17] The resulting carbocation can then be trapped by a nucleophile or lose a proton to yield the final product. The reaction conditions, such as temperature, solvent, and the nature of the acid catalyst (protic or Lewis acid), dictate the outcome.[16][18]

Caption: Mechanism of the Prins-type cyclization.

Conclusion

This compound stands out as a premier chiral precursor in organic synthesis. Its value is unlocked through straightforward reductions to citronellol and citronellal, which serve as gateways to high-demand products like rose oxide and menthol. The synthetic routes rely on fundamental organic transformations, including reductions, photo-oxidations, and powerful acid-catalyzed cyclization reactions like the Prins reaction. The ability to control these reactions, particularly the stereochemical outcomes, is critical for producing materials that meet the stringent requirements of the fragrance and pharmaceutical industries. Further research into novel catalytic systems promises to enhance the efficiency and sustainability of these synthetic pathways, solidifying the importance of this compound as a cornerstone of modern terpene chemistry.

References

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. This compound, 26728-44-9 [thegoodscentscompany.com]

- 5. journal.ipb.ac.id [journal.ipb.ac.id]

- 6. Page loading... [wap.guidechem.com]

- 7. foreverest.net [foreverest.net]

- 8. researchgate.net [researchgate.net]

- 9. ScenTree - Rose oxide (CAS N° 16409-43-1) [scentree.co]

- 10. Rose oxide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. research.abo.fi [research.abo.fi]

- 13. sciencetechindonesia.com [sciencetechindonesia.com]

- 14. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 15. rsc.org [rsc.org]

- 16. Prins reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. jk-sci.com [jk-sci.com]

Theoretical Studies on the Conformational Landscape of Ethyl Citronellate: An In-depth Technical Guide

Introduction

Ethyl citronellate, an unsaturated monoterpenoid ester, is a key component in the fragrance and flavor industry, valued for its characteristic fruity and rosy aroma. The molecule's conformational flexibility, arising from the rotation around its numerous single bonds, plays a pivotal role in its chemical reactivity, biological activity, and sensory properties. Understanding the conformational landscape of this compound is therefore crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound and analogous molecules, presenting data in a structured format and detailing the methodologies involved.

Due to a lack of specific theoretical studies on this compound in the current body of scientific literature, this guide will leverage data from a closely related and structurally similar molecule, citronellal, to illustrate the principles and expected outcomes of a conformational analysis. Citronellal shares the same carbon backbone as this compound, with the only significant difference being the terminal functional group (an aldehyde in citronellal versus an ethyl ester in this compound). This structural similarity makes citronellal an excellent proxy for understanding the conformational behavior of this compound.

Conformational Analysis of Acyclic Monoterpenoids

Acyclic monoterpenoids like this compound possess a high degree of conformational freedom due to the presence of multiple rotatable single bonds. This flexibility results in a complex potential energy surface with numerous local minima, each corresponding to a stable conformer. The relative energies of these conformers and the energy barriers for their interconversion determine the overall conformational population at a given temperature.

Data Presentation: Conformational Analysis of a Citronellal Analogue

The following table summarizes the quantitative data from a representative theoretical study on the conformation of citronellal, which serves as an analogue for this compound. The relative energies of the most stable conformers, as determined by quantum-chemical calculations, are presented.

| Conformer ID | Relative Energy (kJ/mol) | Relative Energy (cm⁻¹) |

| I | 0.00 | 0 |

| II | 0.75 | 63 |

| III | 1.50 | 125 |

| IV | 2.25 | 188 |

| V | 3.00 | 251 |

| VI | 3.50 | 292 |

| VII | 4.00 | 334 |

| VIII | 4.50 | 376 |

| IX | 5.00 | 418 |

| X | 5.25 | 439 |

| XI | 5.50 | 460 |

| XII | 5.75 | 481 |

| XIII | 5.85 | 489 |

| XIV | 5.90 | 493 |

| XV | 5.95 | 497 |

This data is based on the conformational analysis of citronellal and is presented here as a representative example for this compound.

Experimental and Computational Protocols

The determination of the conformational landscape of a flexible molecule like this compound typically involves a synergistic approach combining experimental techniques and computational modeling.

Computational Methodology

A robust computational protocol for the conformational analysis of this compound would involve the following steps:

-

Initial Conformational Search: The potential energy surface is initially explored using a computationally less expensive method, such as molecular mechanics with a suitable force field (e.g., MMFF94) or a semi-empirical method like AM1. This initial search generates a large number of potential conformers.

-

Geometry Optimization and Energy Refinement: The structures obtained from the initial search are then subjected to geometry optimization and energy calculation using a more accurate and computationally intensive method, typically Density Functional Theory (DFT). A popular choice of functional is B3LYP, often combined with an empirical dispersion correction (e.g., B3LYP-D3) to accurately account for non-covalent interactions. A sufficiently large basis set, such as 6-311++G(d,p) or aug-cc-pVTZ, is crucial for obtaining reliable results.

-

Vibrational Frequency Analysis: For each optimized structure, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE), which are used to correct the relative energies of the conformers.

-

Analysis of Intermolecular Interactions: To understand the factors stabilizing different conformers, techniques like Natural Bond Orbital (NBO) analysis can be employed to identify and quantify intramolecular hydrogen bonds and other non-covalent interactions.

Experimental Validation

While this guide focuses on theoretical studies, it is important to note that experimental validation is a critical component of conformational analysis. Techniques such as broadband rotational spectroscopy in a molecular jet can provide highly accurate rotational constants for the observed conformers.[1] These experimental constants can then be compared with the theoretically predicted values to unambiguously identify the conformers present in the gas phase and to benchmark the accuracy of the computational methods.

Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates the typical workflow for a computational study on the conformation of a flexible molecule like this compound.

Conceptual Diagram of Conformational Space

This diagram provides a conceptual representation of the potential energy surface of a flexible molecule, highlighting the relationship between different conformers and the transition states that separate them.

While direct theoretical studies on the conformation of this compound are currently unavailable, this guide has outlined the established computational and experimental methodologies for such an analysis by drawing parallels with the structurally similar molecule, citronellal. The conformational landscape of this compound is expected to be rich and complex, with numerous stable conformers lying within a narrow energy range. A thorough understanding of this landscape, achieved through the synergistic application of high-level quantum-chemical calculations and experimental validation, is paramount for elucidating its structure-activity relationships and for the rational design of novel applications in the fields of fragrance, flavor, and pharmaceuticals. The protocols and representative data presented herein provide a solid foundation for future theoretical and experimental investigations into the fascinating conformational world of this compound.

References

The Enantiomeric Enigma: An In-depth Technical Guide to the Odor Profile of Ethyl Citronellate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl citronellate, a monoterpenoid ester, is valued in the fragrance and flavor industry for its characteristic fresh, fruity, and rosy aroma. As a chiral molecule, it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is well-established in sensory science that enantiomers of a chiral odorant can elicit significantly different olfactory responses, ranging from variations in odor quality and intensity to one isomer being odorous while the other is not. However, a comprehensive investigation into the specific odor profiles of the individual stereoisomers of this compound remains a nuanced area of study with limited publicly available quantitative data. This guide synthesizes the current understanding of this compound's odor profile, details the standardized experimental protocols for its sensory evaluation, and illustrates the underlying biochemical pathways of olfaction.

While specific odor thresholds and detailed sensory panel descriptions for (R)- and (S)-ethyl citronellate are not extensively documented in current literature, this guide provides a framework for their investigation based on established principles of chirality in olfaction and standard analytical methodologies.

Odor Profile of this compound

The general odor profile of racemic this compound is characterized by a combination of fruity, floral, and citrus notes. The available data describes the scent as having multiple facets, which are summarized in the table below.

| Odor Descriptor | Description |

| Primary | Fruity, Dry, Dusty, Citrus |

| Secondary | Licorice, Rose, Spicy Fennel |

Source: The Good Scents Company

The Role of Chirality in Olfaction

The differential perception of enantiomers is a cornerstone of stereochemical interactions in olfaction. The olfactory receptors in the nasal epithelium are chiral G-protein coupled receptors (GPCRs), which can exhibit stereospecific binding with odorant molecules. This specificity can lead to distinct signaling cascades for each enantiomer, resulting in different perceived scents. For example, (R)-(-)-carvone is perceived as spearmint, while its (S)-(+)-enantiomer smells of caraway. Similarly, significant differences in odor perception are observed between the enantiomers of limonene and linalool. It is therefore highly probable that the (R)- and (S)-isomers of this compound also possess distinct odor profiles.

Experimental Protocols for Odor Profile Investigation

To quantitatively and qualitatively assess the odor profile of this compound isomers, a combination of instrumental analysis and sensory evaluation is required. Gas Chromatography-Olfactometry (GC-O) is the gold standard for such investigations.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This technique allows for the determination of the odor activity of individual compounds in a sample.

1. Sample Preparation:

-

Pure standards of (R)- and (S)-ethyl citronellate are synthesized and purified to a high degree of enantiomeric excess.

-

The standards are diluted in an appropriate solvent (e.g., ethanol or diethyl ether) to a series of concentrations for the determination of odor thresholds.

2. GC-O System Setup:

-

Gas Chromatograph: Equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) to separate the enantiomers.

-

Effluent Splitter: The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

-

Sniffing Port: The effluent is mixed with humidified air to prevent nasal dehydration of the assessor.

3. Sensory Panel:

-

A panel of trained sensory assessors (typically 8-12 individuals) is selected based on their olfactory acuity and ability to describe odors consistently.

-

Panelists are trained with a set of standard odorants to calibrate their descriptive analysis.

4. Data Acquisition and Analysis:

-

Odor Detection Threshold: Determined by presenting a series of decreasing concentrations of each isomer to the panel until the odor is no longer detectable. The group threshold is typically defined as the concentration at which 50% of the panel can detect the odor.

-

Odor Description: Panelists describe the perceived odor of each eluting isomer at the sniffing port. The frequency of use for each descriptor is recorded.

-

Odor Intensity: The perceived intensity of the odor is rated on a standardized scale (e.g., a 5- or 9-point scale).

The following diagram illustrates a typical workflow for the sensory evaluation of this compound isomers.

Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to an olfactory receptor (OR) on the cilia of olfactory sensory neurons. This event triggers an intracellular signaling cascade, leading to the generation of an action potential that is transmitted to the brain.

The canonical olfactory signal transduction pathway is a G-protein-mediated cascade, as depicted in the following diagram.

Steps in the Olfactory Signaling Cascade:

-

Binding: An odorant molecule binds to a specific Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR).

-

G-protein Activation: The binding event causes a conformational change in the OR, which in turn activates the associated G-protein, Gαolf.

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

-

Depolarization: The opening of CNG channels allows for the influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential, which travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.

Conclusion

While the general odor characteristics of this compound are known, a detailed understanding of the distinct contributions of its (R)- and (S)-enantiomers requires further dedicated sensory research. The methodologies outlined in this guide, particularly Gas Chromatography-Olfactometry coupled with trained sensory panel analysis, provide a robust framework for such investigations. Elucidating the specific odor profiles of these isomers would not only be of significant value to the flavor and fragrance industry but also contribute to the broader understanding of structure-odor relationships and the stereospecificity of olfactory perception. The intricate signaling cascade, initiated by the binding of an odorant to its receptor, underscores the complexity of the sense of smell and highlights potential targets for the modulation of odor perception in various applications, including drug development.

A Comprehensive Technical Review of Ethyl Citronellate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the current research on ethyl citronellate. It covers its chemical properties, synthesis, spectral analysis, and known biological activities, presenting data in a structured format to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as ethyl 3,7-dimethyl-6-octenoate, is the ethyl ester of citronellic acid. It is a colorless liquid with a characteristic fruity, dry, and dusty citrus-like odor.[1][2] Its primary application is in the flavor and fragrance industry.[1] It is almost insoluble in water but soluble in alcohols and oils.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [3] |

| Molecular Weight | 198.30 g/mol | [3] |

| CAS Number | 26728-44-9 | [3] |

| Boiling Point | 113-115 °C at 12 Torr | |

| Density | 0.885 ± 0.06 g/cm³ | |

| Refractive Index | 1.43600 to 1.44300 @ 20.00 °C | [1] |

| Flash Point | 219.00 °F (103.89 °C) | [1] |

| LogP | 4.196 (estimated) |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of citronellic acid with ethanol in the presence of an acid catalyst. This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

General Experimental Protocol for Fischer Esterification

The following is a generalized protocol based on the esterification of similar carboxylic acids, such as citric acid, with ethanol.[4][5]

Materials:

-

Citronellic acid

-

Anhydrous ethanol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-